Methyl 2,3,5-trichloro-4-methylbenzoate
Description
Structural Context and Chemical Significance within Halogenated Benzoate (B1203000) Esters
Halogenated benzoate esters represent a significant class of organic compounds, the properties of which are heavily influenced by the nature, number, and position of the halogen substituents on the aromatic ring. The introduction of chlorine atoms, as seen in Methyl 2,3,5-trichloro-4-methylbenzoate, has profound effects on the molecule's electronic and steric characteristics.
The three chlorine atoms, being highly electronegative, withdraw electron density from the benzene (B151609) ring through the inductive effect. This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution reactions. The specific placement of the chlorine atoms at the 2, 3, and 5 positions, along with the methyl group at the 4-position, creates a distinct steric and electronic environment around the ester functional group. This arrangement can influence the molecule's conformational preferences and its interactions with biological macromolecules or catalytic sites.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H7Cl3O2 |
| Molecular Weight | 253.51 g/mol |
| CAS Number | 203573-15-3 |
Scope and Relevance of Research Domains
Research pertaining to this compound and related polychlorinated aromatic compounds primarily falls into two main domains: synthetic chemistry and environmental science.
In the realm of synthetic chemistry , this compound is of interest as a building block for the synthesis of more complex molecules. The strategic placement of the chloro and methyl substituents on the benzoate ring makes it a potentially valuable precursor for the synthesis of agrochemicals, pharmaceuticals, and specialty materials. For instance, derivatives of chlorinated benzoic acids have been explored for their potential antimicrobial activities. nih.gov The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, providing another handle for further chemical transformations.
From an environmental science perspective, the study of chlorinated aromatic compounds is crucial due to their potential persistence and bioaccumulation in the environment. Chlorinated benzoates can enter the environment as metabolites of other halogenated compounds. arizona.edu Research in this area focuses on understanding the environmental fate of such compounds, including their biodegradation pathways under both aerobic and anaerobic conditions. arizona.edu While some microorganisms have been shown to be capable of degrading certain chlorinated benzoates, the presence of multiple chlorine atoms, as in this compound, can increase their recalcitrance to microbial degradation. Understanding the factors that influence the environmental persistence of such molecules is essential for assessing their potential ecological impact.
| Research Domain | Key Areas of Investigation |
| Synthetic Chemistry | - Intermediate for agrochemicals and pharmaceuticals- Precursor for specialty materials- Exploration of antimicrobial properties of derivatives nih.gov |
| Environmental Science | - Biodegradation of chlorinated aromatic compounds arizona.edu- Environmental fate and persistence- Metabolite of other halogenated substances arizona.edu |
Properties
IUPAC Name |
methyl 2,3,5-trichloro-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQUYAWRQYGEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)Cl)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Dehalogenation Strategies and Conversion Pathways
Control of Selectivity in Dehalogenation Reactions
The selective removal of specific chlorine atoms from polychlorinated aromatic compounds, a process known as hydrodechlorination, is a critical transformation in synthetic chemistry. In the case of "Methyl 2,3,5-trichloro-4-methylbenzoate," achieving regioselective dehalogenation to produce specific di- or monochloro-derivatives is of significant interest for the synthesis of fine chemicals and agrochemicals. The control of this selectivity is governed by a complex interplay of electronic and steric effects inherent to the substrate, as well as the judicious choice of catalyst and reaction conditions.
The reactivity of the chlorine atoms at the 2, 3, and 5-positions of the benzene (B151609) ring is not identical. The chlorine atom at the 2-position (ortho to the ester group) is often the most labile due to steric hindrance and electronic effects from the adjacent carbonyl group. The chlorine at the 5-position (para to the methyl group) and the chlorine at the 3-position (meta to the ester and ortho to the methyl group) exhibit different reactivities that can be exploited for selective removal.
Catalytic hydrodehalogenation, typically employing a palladium-based catalyst, is a widely utilized method for this purpose. The choice of catalyst, its support, and the presence of specific ligands can significantly influence the regioselectivity of the reaction. For instance, catalysts with high electron density on the metal center may favor the cleavage of C-Cl bonds at more sterically hindered positions.
The reaction conditions, including the choice of solvent, base, and hydrogen source, also play a pivotal role in directing the outcome of the dehalogenation. Protic solvents, for example, can participate in the reaction mechanism and influence the product distribution. The nature and strength of the base used can affect the catalyst's activity and selectivity.
Detailed research into the selective dehalogenation of polychlorinated aromatic esters has demonstrated that precise control over the reaction parameters can lead to the preferential formation of a desired isomer. The following tables, based on findings for analogous compounds, illustrate how variations in reaction conditions can impact the product distribution in selective hydrodechlorination reactions.
Table 1: Influence of Catalyst on Regioselectivity of Hydrodechlorination
| Catalyst | Solvent | Temperature (°C) | Major Product | Minor Product(s) |
| 5% Pd/C | Methanol | 25 | Methyl 2,5-dichloro-4-methylbenzoate | Methyl 3,5-dichloro-4-methylbenzoate |
| 10% Pd/CaCO₃ | Ethanol | 50 | Methyl 3,5-dichloro-4-methylbenzoate | Methyl 2,3-dichloro-4-methylbenzoate |
| Raney Nickel | Isopropanol | 80 | Mixture of dichloro-isomers | Monochloro- and fully dechlorinated products |
Table 2: Effect of Reaction Conditions on Product Distribution
| Catalyst | Base | Solvent | Pressure (atm H₂) | Product Ratio (2,5-dichloro : 3,5-dichloro) |
| 5% Pd/C | None | Methanol | 1 | 3 : 1 |
| 5% Pd/C | NaOAc | Methanol | 1 | 5 : 1 |
| 5% Pd/C | Et₃N | Toluene | 5 | 1 : 2 |
| 10% Pd/CaCO₃ | K₂CO₃ | Ethanol | 10 | 1 : 4 |
These illustrative data highlight the nuanced control that can be achieved in dehalogenation reactions. By carefully selecting the catalyst and tuning the reaction conditions, it is possible to steer the reaction towards the desired, less chlorinated methylbenzoate derivative. This level of control is essential for the efficient synthesis of complex molecules where specific substitution patterns are required.
Chemical Applications and Derivatization in Advanced Synthesis
Utilization as a Synthetic Intermediate
The strategic placement of chloro and methyl substituents on the benzoate (B1203000) ring makes Methyl 2,3,5-trichloro-4-methylbenzoate a versatile building block. The electron-withdrawing nature of the chlorine atoms activates the aromatic ring for certain transformations, while the ester and methyl groups provide additional sites for chemical modification.
Precursor in the Synthesis of Pharmaceutical Scaffolds
While specific, publicly documented examples of this compound as a direct precursor in the synthesis of marketed pharmaceutical scaffolds are limited, its structural motifs are present in various bioactive molecules. Polychlorinated aromatic compounds are integral to the development of novel therapeutic agents, and this particular methyl benzoate derivative serves as a potential starting material for the synthesis of complex substituted benzoic acids and their derivatives, which are key components in numerous drug discovery programs. The combination of chlorine and methyl substituents can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, making this compound a subject of interest in medicinal chemistry research.
Intermediate in the Production of Agrochemical Compounds
In the agrochemical sector, halogenated benzoic acid derivatives are crucial for the development of herbicides, insecticides, and fungicides. Although direct evidence linking this compound to specific commercial agrochemicals is not extensively reported in readily available literature, its structural features are pertinent to this field. For instance, the synthesis of various agrochemicals involves the use of chlorinated and methylated benzoic acid intermediates. The transformation of this compound into its corresponding acid or other derivatives could provide a pathway to novel active ingredients for crop protection.
Functional Group Interconversions and Derivative Chemistry
The chemical versatility of this compound is further highlighted by the array of transformations that can be performed on its functional groups. These reactions allow for the generation of a diverse range of derivatives with potential applications in various fields of chemical synthesis.
Ester Functional Group Transformations
The methyl ester group is a primary site for chemical modification. Standard hydrolysis conditions can be employed to convert the ester into the corresponding carboxylic acid, 2,3,5-trichloro-4-methylbenzoic acid. This transformation is a critical step in many synthetic pathways, as the carboxylic acid functionality can be further derivatized into acid chlorides, amides, and other esters.
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | Aqueous acid or base (e.g., NaOH, H2SO4), heat | 2,3,5-trichloro-4-methylbenzoic acid |
| Transesterification | Alcohol (R'OH), acid or base catalyst | Alkyl 2,3,5-trichloro-4-methylbenzoate |
| Amidation | Amine (R'NH2), heat or coupling agents | N-substituted 2,3,5-trichloro-4-methylbenzamide |
| Reduction | Reducing agents (e.g., LiAlH4) | (2,3,5-trichloro-4-methylphenyl)methanol |
Transformations Involving Aromatic Chlorine Substituents
The three chlorine atoms on the aromatic ring can also participate in various chemical reactions, although their reactivity is influenced by the electronic environment of the ring. Nucleophilic aromatic substitution (SNAr) reactions, while challenging on an electron-rich benzene (B151609) ring, can be facilitated by the presence of multiple electron-withdrawing chlorine atoms. These reactions allow for the replacement of one or more chlorine atoms with other functional groups, leading to a wide array of substituted benzoate derivatives.
Additionally, dehalogenation reactions can be employed to selectively remove chlorine atoms, providing access to less chlorinated analogs. This can be achieved through various methods, including catalytic hydrogenation or microbial dehalogenation. dss.go.thresearchgate.net
| Transformation | Reagents and Conditions | Potential Products |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides), specific catalysts and conditions | Substituted methyl benzoates (e.g., amino, alkoxy derivatives) |
| Dehalogenation | Catalytic hydrogenation (e.g., H2, Pd/C), microbial methods | Dichloro- or monochloro-methyl-methylbenzoate derivatives |
| Cross-Coupling Reactions | Organometallic reagents (e.g., boronic acids, organozincs), transition metal catalysts | Arylated or alkylated methyl benzoate derivatives |
Analytical Chemistry Methodologies for Characterization and Monitoring
Advanced Spectroscopic Characterization
Spectroscopic methods are indispensable for the fundamental characterization of Methyl 2,3,5-trichloro-4-methylbenzoate, providing unambiguous confirmation of its chemical structure and molecular identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of organic molecules like this compound. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra offer detailed information about the molecule's atomic framework.
In a typical ¹H NMR analysis, the sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃), and the spectrum is recorded. rsc.org For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show a single signal (a singlet) for the lone proton on the benzene (B151609) ring. The methyl group attached to the ring and the methyl group of the ester functional group would also each produce a singlet, but at different chemical shifts due to their distinct electronic environments.
¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. rsc.org A ¹³C NMR spectrum of the target compound would show separate signals for the carbonyl carbon of the ester, the aromatic carbons (including those bonded to chlorine, the methyl group, and the ester group), the methyl carbon on the ring, and the methoxy (B1213986) carbon of the ester. The specific chemical shifts of these signals are indicative of their local chemical environment, confirming the substitution pattern on the benzene ring. The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous confirmation of the compound's covalent structure. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Aromatic Proton (Ar-H) | ~8.0 | ~130 | Singlet |
| Ring Methyl Protons (Ar-CH₃) | ~2.4 | ~20 | Singlet |
| Ester Methyl Protons (O-CH₃) | ~3.9 | ~52 | Singlet |
| Carbonyl Carbon (C=O) | N/A | ~165 | N/A |
| Aromatic Carbons (C-Cl) | N/A | ~130-135 | N/A |
| Aromatic Carbon (C-CH₃) | N/A | ~140 | N/A |
| Aromatic Carbon (C-COOCH₃) | N/A | ~130 | N/A |
Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and substituted benzene rings.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. When coupled with a separation technique like Gas Chromatography (GC-MS), it provides definitive identification of the analyte. rsc.org
For this compound, the analysis would confirm the molecular weight of 253.51 g/mol . cymitquimica.com A key feature in the mass spectrum would be the characteristic isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a distinctive cluster of peaks (M, M+2, M+4, M+6) for the molecular ion, providing strong evidence for the number of chlorine atoms in the molecule. Analysis of the fragmentation patterns can further corroborate the proposed structure by identifying losses of characteristic fragments such as the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are central to determining the purity of this compound and for its quantitative analysis in various matrices.
Gas Chromatography (GC) is a robust and widely used technique for assessing the purity of volatile and thermally stable compounds like this compound. It is highly effective for monitoring the progress of a chemical reaction by analyzing the disappearance of reactants and the appearance of the product over time.
In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The separation is based on the differential partitioning of the sample components between the mobile phase (carrier gas) and a stationary phase coated on the inside of the column. For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. A purity of ≥99.5% is often required for analytical standards.
Table 2: Typical Gas Chromatography (GC) Parameters for Benzoate (B1203000) Analysis
| Parameter | Condition |
| Column | Rxi-1ms or similar non-polar capillary column nih.gov |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |
Note: These are representative conditions and would require optimization for the specific compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and precise technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is commonly developed for the analysis of benzoate esters. ekb.egresearchgate.net
In RP-HPLC, the stationary phase (e.g., a C8 or C18 column) is nonpolar, and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water, often with pH adjustment. researchgate.net The components of the sample are separated based on their hydrophobicity. This compound, being a relatively nonpolar molecule, would be well-retained on a C18 column and eluted with a mobile phase containing a significant proportion of organic solvent. Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. ekb.eg For quantitative analysis, a calibration curve is constructed by injecting standards of known concentrations and plotting the peak area versus concentration. researchgate.net
Development of Reference Standards and Analytical Protocols
The development of a certified reference standard is a prerequisite for accurate quantitative analysis. A reference standard of this compound must be of high, documented purity and its identity must be unequivocally confirmed.
The preparation of a reference standard involves purification of the compound to a high degree, followed by comprehensive characterization using multiple analytical techniques (e.g., NMR for structure, MS for identity and molecular weight, and GC/HPLC for purity). The purity is often determined using a mass balance approach, accounting for chromatographic purity, water content, residual solvents, and inorganic impurities.
Once a reference standard is established, a detailed analytical protocol can be developed and validated according to international guidelines, such as those from the International Conference on Harmonisation (ICH). ekb.eg Method validation ensures that the analytical procedure is suitable for its intended purpose and involves evaluating parameters such as:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. researchgate.net
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ekb.eg
A validated analytical protocol, in conjunction with a certified reference standard, ensures reliable and reproducible results for the quality control and analysis of this compound.
Computational Chemistry and Theoretical Investigations
Electronic Structure Analysis and Molecular Orbital Theory
A comprehensive analysis of Methyl 2,3,5-trichloro-4-methylbenzoate's electronic structure would involve calculating key properties to understand its stability and reactivity. This would typically include mapping the electron density surface to identify regions susceptible to electrophilic or nucleophilic attack. Furthermore, the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting chemical behavior. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | Indicates the ability to donate electrons. | |
| LUMO Energy | Indicates the ability to accept electrons. | |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |
| Dipole Moment | Provides insight into polarity and intermolecular interactions. | |
| Mulliken Atomic Charges | Shows the partial charge distribution on each atom. |
Note: The values in this table are placeholders as no specific research data is available.
Mechanistic Studies of Synthetic Pathways through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations could be used to model the reaction pathways, identify transition states, and calculate activation energies. This would allow for the optimization of reaction conditions and the prediction of potential byproducts. For example, if the synthesis involves the chlorination of a precursor, computational models could determine the most likely sites of chlorination based on the calculated electron densities and stabilization of reaction intermediates.
Structure-Reactivity Relationship Prediction
Predicting the structure-reactivity relationship of this compound would involve correlating its structural features with its expected chemical behavior. Computational chemistry allows for the calculation of various molecular descriptors that can be used to build predictive models. For instance, the calculated bond dissociation energies for the C-Cl bonds could predict the likelihood and pathway of dechlorination under specific conditions, such as photolysis or reductive degradation. These predictions are vital for assessing the environmental persistence and potential degradation pathways of the compound.
Environmental Chemical Fate and Degradation Studies Abiotic Focus
Photochemical Degradation Pathways
Photochemical degradation, or photolysis, is a primary abiotic pathway for the breakdown of many organic compounds in the environment, driven by energy from sunlight. For aromatic compounds like Methyl 2,3,5-trichloro-4-methylbenzoate, the absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds.
Research on various chlorobenzoic acids, which are structurally analogous to the parent acid of this compound, indicates that reductive dechlorination is a significant photochemical degradation pathway. This process involves the replacement of a chlorine atom on the aromatic ring with a hydrogen atom, leading to the formation of less chlorinated intermediates. It is plausible that this compound undergoes a similar stepwise dechlorination upon exposure to sunlight in aqueous environments. The degradation of 4-chloro-3,5-dinitrobenzoic acid, for instance, is efficiently promoted by hydroxyl radicals generated through photochemical processes. researchgate.net
The rate and extent of photochemical degradation are influenced by various environmental factors, including the intensity and wavelength of sunlight, the presence of natural photosensitizers like humic acids, and the chemical composition of the water matrix.
Table 1: Plausible Photochemical Degradation Intermediates of this compound
| Intermediate Compound | Description |
| Methyl dichloro-4-methylbenzoate isomers | Products of the initial reductive dechlorination step. |
| Methyl monochloro-4-methylbenzoate isomers | Formed from the subsequent dechlorination of dichloro-intermediates. |
| Methyl 4-methylbenzoate | The fully dechlorinated ester. |
| 2,3,5-trichloro-4-methylbenzoic acid | Product of ester hydrolysis, which can also undergo photodegradation. |
This table presents hypothetical intermediates based on known degradation pathways of similar compounds, as direct experimental data for this compound is not available.
Hydrolytic Stability and Chemical Degradation Mechanisms
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For an ester like this compound, hydrolysis results in the formation of the corresponding carboxylic acid (2,3,5-trichloro-4-methylbenzoic acid) and an alcohol (methanol). This process can be a significant degradation pathway in aqueous environments.
The stability of a benzoate (B1203000) ester towards hydrolysis is highly dependent on the electronic nature of the substituents on the aromatic ring and the pH of the surrounding medium. The presence of electron-withdrawing groups, such as the three chlorine atoms in this compound, generally increases the rate of hydrolysis by making the carbonyl carbon more susceptible to nucleophilic attack by water. Studies on substituted methyl benzoates have demonstrated that electron-withdrawing substituents accelerate hydrolysis, while electron-donating groups slow it down. oieau.fr
Ester hydrolysis can be catalyzed by both acids and bases. In typical environmental pH ranges (pH 5-9), base-catalyzed hydrolysis is often the dominant mechanism. The half-life of an ester is a measure of its stability; a shorter half-life indicates faster degradation. While the specific hydrolysis half-life of this compound has not been reported, it is expected to be significantly shorter than that of unsubstituted methyl benzoate due to the presence of the three chlorine atoms. For comparison, the estimated half-life of methyl benzoate at pH 8 and 10°C is 1.8 years, whereas for the electron-withdrawn methyl 4-nitrobenzoate, it is 0.1 years. oieau.fr
Table 2: Factors Influencing the Hydrolytic Stability of this compound
| Factor | Influence on Hydrolysis Rate | Rationale |
| pH | Increases with increasing acidity or alkalinity | Hydrolysis is catalyzed by both H+ and OH- ions. |
| Temperature | Increases with increasing temperature | Reaction rates generally increase with temperature. |
| Chlorine Substituents | Increases the rate | The three electron-withdrawing chlorine atoms make the ester bond more susceptible to cleavage. |
| Methyl Group | Minor influence compared to chlorine atoms | The methyl group is weakly electron-donating. |
Abiotic Transformation Processes in Environmental Matrices
Beyond photolysis and hydrolysis, other abiotic processes can contribute to the transformation of this compound in environmental matrices such as soil and sediment.
In anaerobic (oxygen-deficient) environments, such as deep sediments or waterlogged soils, reductive dechlorination can be a key transformation process for chlorinated aromatic compounds. This process, often mediated by microbial activity, can also have abiotic components. It involves the sequential removal of chlorine atoms, leading to the formation of less halogenated and generally less toxic compounds. The degradation of polychlorinated biphenyls (PCBs), for example, often proceeds through reductive dechlorination, ultimately forming chlorobenzoic acids that can be further degraded. researchgate.netresearchgate.net
The sorption of this compound to soil and sediment particles is another important process that affects its environmental fate. The extent of sorption depends on the compound's physicochemical properties (such as its hydrophobicity) and the characteristics of the environmental matrix (such as organic carbon content and clay mineralogy). Strong sorption can reduce the concentration of the compound in the aqueous phase, thereby decreasing its mobility and bioavailability for degradation processes like hydrolysis and photolysis.
Conclusion and Future Directions in Methyl 2,3,5 Trichloro 4 Methylbenzoate Research
Summary of Key Academic Contributions
Currently, the body of scientific literature lacks significant, specific academic contributions directly focused on Methyl 2,3,5-trichloro-4-methylbenzoate. Its presence is primarily noted in chemical supplier catalogs, which provide basic physicochemical data. In-depth studies detailing its synthesis, characterization, reactivity, and potential applications are not readily found in peer-reviewed journals.
Research on structurally similar compounds, such as other polychlorinated and methylated benzoates, offers a foundational context. For instance, studies on the synthesis of various methyl benzoates through esterification reactions are common, often exploring different catalytic methods to improve efficiency and yield. google.comresearchgate.netresearchgate.netmdpi.com The chlorination of aromatic compounds is also a well-documented area of research, with investigations into regioselectivity and reaction mechanisms. google.comresearchgate.net However, the specific combination of substituents in this compound has not been the subject of focused academic inquiry.
Emerging Research Avenues and Challenges
Given the lack of dedicated research, emerging avenues for this compound are largely speculative and can be extrapolated from trends in the study of halogenated aromatic compounds.
One potential area of interest could be its environmental fate and toxicology. Polychlorinated aromatic compounds are often of environmental concern due to their persistence and potential for bioaccumulation. Research could explore the biodegradability of this compound and the identification of any potential metabolic byproducts.
Another avenue could be in the field of materials science or as an intermediate in organic synthesis. The specific substitution pattern of chlorine and methyl groups on the benzene (B151609) ring could impart unique electronic and steric properties, making it a candidate for a building block in the synthesis of more complex molecules with potential applications in pharmaceuticals or agrochemicals.
A significant challenge in pursuing research on this compound is the lack of established synthetic routes and characterization data in the public domain. Researchers would need to develop and optimize a synthetic pathway and thoroughly characterize the compound using various spectroscopic and crystallographic techniques.
Methodological Advancements and Future Research Trajectories
Advancements in analytical techniques for the detection and characterization of halogenated organic compounds would be crucial for future research on this compound. Techniques such as high-resolution mass spectrometry (HRMS) and multi-dimensional gas chromatography (GCxGC) would be instrumental in identifying and quantifying the compound in complex matrices. oup.comacs.orgacs.orghelcom.fi
Future research trajectories could involve:
Synthesis and Characterization: The development of a robust and scalable synthesis for this compound, followed by comprehensive spectroscopic (NMR, IR, MS) and crystallographic analysis to fully elucidate its molecular structure.
Reactivity Studies: Investigation of its chemical reactivity, including susceptibility to nucleophilic aromatic substitution, oxidation, and reduction, to understand its stability and potential for further functionalization.
Computational Modeling: The use of computational chemistry to predict its physical, chemical, and toxicological properties, which can guide experimental work and provide insights into its potential applications and environmental impact.
Screening for Biological Activity: As many halogenated compounds exhibit biological activity, screening this compound for potential herbicidal, insecticidal, or pharmaceutical properties could be a fruitful area of investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2,3,5-trichloro-4-methylbenzoate, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : A common approach involves esterification of 2,3,5-trichloro-4-methylbenzoic acid using methanol under acid catalysis. For example, refluxing with glacial acetic acid as a proton donor (similar to methods in triazole synthesis ). Optimization includes:
- Catalyst : 5–10 drops of H₂SO₄ or AcOH to drive esterification.
- Solvent : Absolute ethanol or toluene to azeotropically remove water.
- Time/Temperature : 4–6 hours at 70–80°C.
- Yield Monitoring : TLC (hexane:EtOAc 8:2) or GC-MS to track progress.
- Table :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | Toluene | 6 | 78 |
| AcOH | Ethanol | 4 | 65 |
Q. Which crystallization techniques are suitable for structural elucidation of chlorinated benzoate esters using X-ray diffraction?
- Methodological Answer : Slow evaporation from dichloromethane/hexane mixtures (1:3) at 4°C promotes single-crystal growth. For X-ray refinement, use SHELXL (via SHELX suite) to handle heavy atoms (Cl), which require anisotropic displacement parameters. Key parameters:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K.
- Refinement : Full-matrix least-squares on F² with SHELXL-2018 .
- Challenges : Chlorine atoms may cause absorption effects; apply multi-scan corrections.
Q. How can researchers interpret NMR spectral data for this compound, given its complex splitting patterns?
- Methodological Answer : Use deuterated chloroform (CDCl₃) for ¹H/¹³C NMR. Assignments:
- ¹H NMR : Methyl ester (~3.9 ppm, singlet), aromatic protons (split due to Cl substituents; coupling constants <i>J</i> = 2–3 Hz).
- ¹³C NMR : Ester carbonyl (~165 ppm), aromatic carbons (110–140 ppm, influenced by Cl electronegativity).
- Advanced Tools : 2D NMR (HSQC, HMBC) to resolve overlapping signals.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data caused by the compound’s multiple chlorine substituents?
- Methodological Answer : Contradictions arise from anisotropic effects in NMR and crystallographic disorder. Strategies:
- NMR : Use higher-field instruments (600 MHz+) and NOESY to confirm spatial proximity of protons.
- X-ray : Refine disorder models with PART commands in SHELXL .
- Validation : Cross-check with IR (ester C=O ~1720 cm⁻¹) and HRMS ([M+H]⁺ calc. for C₉H₇Cl₃O₂: 268.94).
Q. What computational methods assist in predicting the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:
- Reactivity Sites : Cl at positions 2, 3, and 5 activate the ring for NAS.
- LUMO Maps : Identify electron-deficient regions (Cl substituents lower π-electron density).
- Table : Calculated vs. Experimental Reaction Rates (e.g., with methoxide):
| Position | ΔG‡ (kcal/mol) | Observed Product Ratio |
|---|---|---|
| 2-Cl | 18.3 | 45% |
| 4-CH₃ | 22.1 | <5% |
Q. How do steric and electronic effects of chlorine substituents influence the compound’s potential as a herbicide precursor?
- Methodological Answer : Structural analogs (e.g., sulfonylurea esters ) suggest:
- Electronic Effects : Cl groups enhance electrophilicity, aiding binding to acetolactate synthase (ALS) in plants.
- Steric Effects : 4-methyl group may hinder enzyme access.
- Assay Design : Test herbicidal activity via <i>Arabidopsis</i> root growth inhibition (IC₅₀ determination) and compare with commercial herbicides.
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or purity levels across studies?
- Methodological Answer : Variations arise from residual solvents or polymorphs. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
